3-Methoxy-3-methylcyclohexa-1,4-diene
Description
Structure
3D Structure
Properties
CAS No. |
828248-65-3 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
3-methoxy-3-methylcyclohexa-1,4-diene |
InChI |
InChI=1S/C8H12O/c1-8(9-2)6-4-3-5-7-8/h4-7H,3H2,1-2H3 |
InChI Key |
RTMONNPMBBVECA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CCC=C1)OC |
Origin of Product |
United States |
Contextualization Within the Chemistry of Substituted Cyclohexa 1,4 Dienes
Substituted cyclohexa-1,4-dienes are a class of organic compounds characterized by a six-membered ring containing two non-conjugated double bonds. The substituents on this ring play a crucial role in dictating the molecule's reactivity and potential synthetic applications. The presence of both an electron-donating methoxy (B1213986) group and a methyl group in 3-Methoxy-3-methylcyclohexa-1,4-diene imparts a unique electronic and steric profile.
The primary method for the synthesis of cyclohexa-1,4-dienes is the Birch reduction of aromatic compounds. wikipedia.orgmasterorganicchemistry.com This reaction, typically employing an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source, allows for the partial reduction of the aromatic ring to a 1,4-diene. wikipedia.org The regioselectivity of the Birch reduction is highly dependent on the electronic nature of the substituents on the aromatic precursor. For aromatic rings bearing electron-donating groups, such as the methoxy and methyl groups in 3-methylanisole (B1663972) (the precursor to the title compound), the reduction occurs in a manner that places the substituents on the double bonds of the resulting diene.
The reactivity of substituted cyclohexa-1,4-dienes is diverse. They can undergo a variety of transformations, including:
Isomerization: The non-conjugated 1,4-diene can be isomerized to the more thermodynamically stable conjugated 1,3-diene under basic or acidic conditions, or through transition metal catalysis. This isomerization is a key step in many synthetic sequences, as it generates a diene suitable for Diels-Alder reactions.
Oxidation: The double bonds can be subjected to various oxidation reactions, such as epoxidation or dihydroxylation, to introduce further functionality.
Reduction: The remaining double bonds can be hydrogenated to yield cyclohexene (B86901) or cyclohexane (B81311) derivatives.
Acid-catalyzed hydrolysis: In the case of methoxy-substituted dienes (enol ethers), treatment with aqueous acid leads to the formation of cyclohexenones, which are valuable intermediates in their own right.
Historical Trajectories of Research on Methoxy Substituted Cyclohexadienes
The exploration of methoxy-substituted cyclohexadienes is intrinsically linked to the development of the Birch reduction in the 1940s by Australian chemist Arthur Birch. wikipedia.org This reaction provided the first practical method for the preparation of these non-aromatic cyclic dienes from readily available aromatic precursors. Early research focused on understanding the mechanism and scope of the Birch reduction, particularly the influence of substituents on the regiochemical outcome.
In the mid-20th century, the synthetic utility of the resulting methoxy-substituted dienes began to be recognized. Their ability to be converted into substituted cyclohexenones via acidic hydrolysis opened up new avenues for the synthesis of natural products and other complex organic molecules. This transformation became a cornerstone of what is often referred to as "Birch reduction chemistry."
Subsequent decades saw further refinements and applications of this chemistry. The development of methods for the regioselective alkylation of the intermediate anions in the Birch reduction allowed for the synthesis of a wider range of substituted cyclohexadienes. Furthermore, the use of these dienes in cycloaddition reactions, particularly after isomerization to the conjugated 1,3-diene, expanded their synthetic repertoire. The late 20th and early 21st centuries have witnessed the application of modern catalytic methods to manipulate the double bonds of methoxy-substituted cyclohexadienes with high levels of stereocontrol, further enhancing their value in asymmetric synthesis.
Theoretical and Practical Significance As a Research Target in Synthetic and Mechanistic Organic Chemistry
Direct Synthesis Strategies for the this compound Ring System
Direct synthetic routes to the this compound core often leverage the modification of readily available aromatic compounds or the strategic manipulation of existing cyclohexene (B86901) frameworks.
Reductive Protocols: Modified Birch Reduction of Aromatic Precursors
The Birch reduction is a powerful and widely used method for the partial reduction of aromatic rings to afford 1,4-cyclohexadienes. wikipedia.orgbioinfopublication.org The classical reaction involves the use of an alkali metal (typically sodium or lithium) in liquid ammonia (B1221849) with a proton source, such as an alcohol. wikipedia.org For the synthesis of this compound, the logical aromatic precursor would be 3-methylanisole (m-cresol methyl ether).
The regiochemical outcome of the Birch reduction is governed by the electronic nature of the substituents on the aromatic ring. Electron-donating groups, like the methoxy group, direct the reduction to occur at the ortho and meta positions, while electron-withdrawing groups direct it to the ipso and para positions. In the case of 3-methylanisole, the methoxy group is electron-donating and the methyl group is weakly electron-donating. The expected major product from the Birch reduction is 1-methoxy-5-methylcyclohexa-1,4-diene. To achieve the desired 3-methoxy-3-methyl isomer, a modified approach starting from a different precursor, such as 1-(p-methoxyphenyl)ethanol, could be envisioned, followed by reduction and subsequent chemical transformations. rsc.org
Recent modifications to the Birch reduction aim to improve safety and practicality by replacing liquid ammonia. An ammonia-free method utilizing bench-stable sodium dispersions and a crown ether in a suitable solvent has been developed for the chemoselective reduction of various aromatic compounds. organic-chemistry.org
Table 1: Comparison of Birch Reduction Conditions
| Method | Reagents | Conditions | Key Features |
|---|---|---|---|
| Classical Birch | Na or Li, liquid NH₃, Alcohol | Low temperature (-78 °C to -33 °C) | High yields for 1,4-cyclohexadiene (B1204751) synthesis. wikipedia.orgd-nb.info |
| Ammonia-Free | Sodium dispersion, 15-crown-5, THF | Room temperature | Improved practicality and safety; avoids liquid ammonia. organic-chemistry.org |
Isomerization-Based Approaches from Cyclohexene Derivatives
The synthesis of conjugated 1,3-cyclohexadienes can often be achieved through the isomerization of their non-conjugated 1,4-diene counterparts. researchgate.netwikipedia.org While this compound is the target, understanding isomerization is crucial as it can be an undesired side reaction or a deliberate step to access related conjugated systems. Isomerization can be promoted under various conditions, including basic, acidic, or metal-catalyzed protocols. thieme-connect.de
For instance, treatment of 1,4-cyclohexadiene with a ruthenium catalyst such as RuHCl(CO)(PPh₃)₃ can induce isomerization to the thermodynamically more stable 1,3-cyclohexadiene (B119728). researchgate.net The driving force for this conversion is the formation of a conjugated π-system. wikipedia.org Base-promoted isomerization is also a common method, often requiring strong alkaline solutions and high temperatures to facilitate double-bond migration. thieme-connect.de
Regioselective Functionalization of Cyclohexa-1,4-dienes
Another strategy involves the direct functionalization of a pre-existing cyclohexa-1,4-diene scaffold. While less direct for synthesizing the title compound from the parent diene, methods for regioselective functionalization are critical for creating a diverse range of analogs. Transition metal catalysis, particularly with palladium, has enabled the stereoselective and regioselective difunctionalization of conjugated dienes. acs.org
Recent advances have focused on hybrid palladium catalysis that allows for a radical-polar crossover mechanism. This approach can achieve a 1,4-syn-carboamination of cyclic 1,3-dienes, providing access to 1,4-cis-disubstituted cyclic compounds which are important in pharmaceutical development. acs.orgchemrxiv.org Such methodologies could potentially be adapted for the functionalization of cyclohexa-1,4-diene systems to introduce substituents at specific positions, although controlling regioselectivity with the non-conjugated 1,4-diene system presents a greater challenge.
Convergent and Divergent Routes for Related Methoxycyclohexadienes
Convergent and divergent strategies provide flexible access to a variety of methoxy-substituted cyclohexadienes, including important synthetic intermediates like 1-methoxycyclohexa-1,4-diene.
Accessing 1-Methoxycyclohexa-1,4-diene and Related Dienes
1-Methoxycyclohexa-1,4-diene is a key intermediate that can be synthesized via the Birch reduction of anisole. researchgate.net This compound serves as a precursor for further elaboration. For example, it can be deprotonated with a strong base like potassamide in liquid ammonia to form an anion, which can then be alkylated by reacting with an alkyl halide. researchgate.net This approach allows for the introduction of various substituents onto the cyclohexadiene ring.
Table 2: Selected Reactions of 1-Methoxycyclohexa-1,4-diene
| Reactants | Reagents | Product | Application |
|---|---|---|---|
| 1-Methoxycyclohexa-1,4-diene, Butyl bromide | KNH₂, liq. NH₃ | 6-Butyl-1-methoxycyclohexa-1,4-diene | Synthesis of substituted cyclohexenones. researchgate.net |
These functionalized dienes are valuable in cycloaddition reactions, such as the Diels-Alder reaction, for constructing bicyclic systems. rsc.org
Multi-Component Coupling and Cascade Reactions for Cyclohexadiene Annulation
Multi-component reactions (MCRs) and cascade reactions offer highly efficient pathways to complex molecular architectures from simple precursors in a single operation. researchgate.netfu-berlin.de These strategies are characterized by their atom economy and operational simplicity, making them attractive for the synthesis of complex ring systems like cyclohexadienes. 20.210.105
Cascade reactions can involve a sequence of events, such as cycloadditions and rearrangements, to build the cyclohexadiene ring. For example, a strain-promoted cascade has been reported that proceeds through benzyne, benzocyclobutene, and cyclic allene (B1206475) intermediates to ultimately form benzocyclohexadienone products. nih.gov Another approach involves a metal-free protocol using photoredox catalysis for a cascade [4+2] addition-defluorinative annulation to produce 1,3-cyclohexadiene derivatives. researchgate.net
MCRs combine three or more starting materials in a one-pot reaction to form a product that incorporates the majority of the atoms from the reactants. rug.nl While specific MCRs for this compound are not extensively documented, the principles can be applied to design novel routes. The development of new MCRs is a continuing area of research with the potential to provide rapid access to diverse libraries of cyclohexadiene-based compounds.
Enantioselective and Diastereoselective Synthetic Pathways to Chiral Methoxycyclohexadienes
The synthesis of chiral molecules, which are non-superimposable mirror images of each other (enantiomers), is a cornerstone of modern organic chemistry. For substituted cyclohexadienes, including methoxy-analogs, controlling the three-dimensional arrangement of atoms (stereochemistry) is crucial. Enantioselective and diastereoselective methods aim to produce a single desired stereoisomer, which is vital for applications where molecular shape dictates function.
A prominent strategy for achieving this is through catalytic asymmetric reactions. These methods employ a small amount of a chiral catalyst to steer a reaction towards the formation of one enantiomer over the other. Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool. For instance, the Jørgensen-Hayashi organocatalyst has been successfully used in the asymmetric reaction of α,β-unsaturated aldehydes to provide stereocontrolled access to the chiral cyclohexadienal backbone. nih.govnih.gov This approach allows for the synthesis of enantiomerically enriched building blocks that can be further elaborated into complex molecules. nih.gov
Another powerful technique is the desymmetrization of achiral or meso-compounds. nih.gov This involves a chiral catalyst selectively reacting with one of two identical functional groups in a symmetrical starting material, thereby breaking the molecule's symmetry and inducing chirality. nih.gov For cyclohexadiene synthesis, this could involve the enantioselective functionalization of an achiral cyclohexadienone precursor. nih.gov
Metal-based catalysts featuring chiral ligands are also widely employed. For example, copper and silver catalysts paired with chiral ligands like BINAP have been shown to be effective in promoting highly enantioselective hetero-Diels-Alder reactions, which form six-membered rings with high stereocontrol. scispace.com The choice of metal, ligand, and solvent can be fine-tuned to achieve high enantiomeric excess (ee) or diastereomeric ratios (dr). nih.govscispace.com
Below is a summary of various catalytic systems used in the asymmetric synthesis of chiral cyclohexadiene derivatives.
Table 1: Comparison of Catalytic Systems for Asymmetric Synthesis of Chiral Cyclohexadienes
| Catalyst/Method | Substrate Type | Diastereomeric/Enantiomeric Ratio | Key Findings |
|---|---|---|---|
| Jørgensen-Hayashi Organocatalyst | β-disubstituted-α,β-unsaturated aldehydes | Good diastereoselection | Provides straightforward and stereocontrolled access to the chiral cyclohexadienal backbone. nih.govnih.gov |
| Chiral Phase-Transfer Catalysts | Curcumins and Arylidenemalonates | Complete diastereoselectivity in many cases | A cascade inter-intramolecular double Michael strategy yields highly functionalized cyclohexanones. beilstein-journals.org |
| Silver(I)-BINAP Complex | Acyclic silyloxydienes and 2-azo-pyridine | Up to 94% ee | Achieves high regio-, diastereo-, and enantioselectivity in azo hetero-Diels-Alder reactions. scispace.com |
Sustainable and Green Chemistry Approaches in Diene Synthesis
Green chemistry principles are increasingly guiding the development of new synthetic methods, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. the-gist.orgroyalsocietypublishing.org The synthesis of cyclohexadienes is an area where these principles can be effectively applied.
A key aspect of green synthesis is atom economy , which measures the efficiency of a reaction in converting reactants to the desired product. the-gist.org The Diels-Alder reaction, a fundamental process for forming cyclohexene rings, is often cited as an exemplary green reaction because it typically incorporates all atoms of the diene and dienophile into the final product, resulting in 100% theoretical atom economy. the-gist.org
The use of renewable feedstocks is another pillar of sustainable synthesis. Researchers have developed methods to produce 1,3-cyclohexadiene (CHD) from plant oils. researchgate.netnih.gov This process involves a solvent-free metathesis reaction followed by isomerization, representing a significant step away from petroleum-based starting materials. nih.gov This approach requires minimal catalyst loading and allows for simple product recovery through distillation, further enhancing its green credentials. researchgate.netnih.gov
Minimizing or eliminating the use of hazardous solvents is also critical. royalsocietypublishing.org Efforts in diene synthesis focus on performing reactions in greener solvents, such as water or ethanol, or under solvent-free conditions. mcpherson.edu Furthermore, the development of robust catalysts that can be easily separated from the reaction mixture and recycled contributes to a more sustainable process. the-gist.org
Alternative energy sources, such as microwave irradiation, can accelerate reaction times and reduce energy consumption compared to conventional heating methods. royalsocietypublishing.org These techniques, combined with the use of non-hazardous reagents and catalysts, are central to designing environmentally benign synthetic routes for this compound and its analogs. royalsocietypublishing.org
The table below contrasts traditional synthetic approaches with green chemistry alternatives for diene synthesis.
Table 2: Green Chemistry Metrics in Diene Synthesis
| Synthetic Approach | Key Principle(s) | Advantages | Examples |
|---|---|---|---|
| Traditional Synthesis | Reliance on fossil fuel-based feedstocks and volatile organic solvents. | Well-established procedures. | Use of xylene as a solvent in Diels-Alder reactions. mcpherson.edu |
| Renewable Feedstock Utilization | Use of renewable resources (Principle #7). royalsocietypublishing.org | Reduces dependence on petroleum; utilizes bio-based materials. | Synthesis of 1,3-cyclohexadiene from plant oils via metathesis and isomerization. researchgate.netnih.gov |
| Catalytic Reactions | Use of catalysts (Principle #9); High atom economy (Principle #2). royalsocietypublishing.org | Increases reaction efficiency, reduces waste, allows for lower reaction temperatures. | Diels-Alder reaction for cyclohexene framework construction. the-gist.orgrsc.org |
| Alternative Solvents/Solvent-Free | Use of safer solvents (Principle #5). royalsocietypublishing.org | Reduces pollution and health hazards associated with volatile organic compounds (VOCs). | Performing reactions in water, ethanol, or neat (without solvent). nih.govmcpherson.edu |
| Alternative Energy Sources | Energy efficiency (Principle #6). royalsocietypublishing.org | Faster reaction times, lower energy consumption. | Use of microwave irradiation to accelerate organic reactions. royalsocietypublishing.org |
Pericyclic Transformations Involving the 1,4-Diene Moiety
While the 1,4-diene itself is unreactive in concerted cycloadditions, its facile isomerization to a conjugated 1,3-diene unlocks a rich spectrum of pericyclic transformations. This section explores the mechanistic details of these reactions, focusing on the behavior of the derived conjugated methoxy-methyl-substituted cyclohexadiene system.
The Diels-Alder reaction, a [4+2] cycloaddition, is a highly reliable method for forming six-membered rings. wikipedia.org The reactivity and selectivity of this reaction are profoundly influenced by the electronic nature of the substituents on both the diene and the dienophile. masterorganicchemistry.com The conjugated isomers derived from this compound are electron-rich, due to the electron-donating effects of both the methoxy and methyl groups, making them excellent substrates for normal-demand Diels-Alder reactions. youtube.com
The presence of electron-donating groups (EDGs) such as methoxy and methyl on the cyclohexadiene ring significantly increases the energy of the Highest Occupied Molecular Orbital (HOMO), accelerating the rate of reaction with electron-deficient, or "activated," dienophiles. masterorganicchemistry.com These dienophiles typically possess one or more electron-withdrawing groups (EWGs) like carbonyls, esters, or nitriles. mnstate.edu Consequently, the conjugated isomers of this compound are expected to react rapidly with dienophiles such as maleic anhydride (B1165640) or methyl acrylate (B77674) to yield bicyclic adducts. researchgate.net
In contrast, reactions with unactivated dienophiles, such as ethylene, which lack EWGs, are significantly slower and often require more forcing thermal conditions. The electronic match between the electron-rich diene and an electron-neutral or electron-rich dienophile is poor, leading to a large HOMO-LUMO energy gap and a high activation barrier.
The regioselectivity of these reactions can be predicted using Frontier Molecular Orbital (FMO) theory. wikipedia.org For a diene with an EDG at the C1 position, the HOMO has the largest orbital coefficient at C4, leading to the formation of the "ortho" regioisomer. An EDG at the C2 position results in the largest coefficient at C1, favoring the "para" product. wikipedia.org
Table 1: Predicted Reactivity and Products for Diels-Alder Reactions of a Conjugated Methoxy-Methyl-Cyclohexadiene Isomer
| Dienophile | Dienophile Type | Expected Reactivity | Predicted Major Product (Regioisomer) |
| Maleic Anhydride | Activated | High | endo-Adduct |
| Methyl Acrylate | Activated | High | "Ortho" adduct |
| Acrolein | Activated | High | "Ortho" adduct |
| Ethylene | Unactivated | Low | Bicyclo[2.2.2]octene derivative |
| Methyl Vinyl Ether | Unactivated | Very Low | Reaction unlikely under thermal conditions |
The Intramolecular Diels-Alder (IMDA) reaction is a powerful variant that tethers the diene and dienophile within the same molecule, facilitating the construction of complex polycyclic systems. oregonstate.edu By functionalizing the methoxy-methyl-cyclohexadiene core with a side chain containing a dienophile (e.g., a vinyl or allyl group), intricate bridged and fused ring systems can be synthesized in a single, highly stereocontrolled step.
Studies on analogous 5-vinyl-1,3-cyclohexadienes have shown that they readily undergo IMDA reactions to form tricyclo[3.2.1.02,7]oct-3-ene scaffolds. oregonstate.edunyu.edu This strategy is particularly valuable in natural product synthesis, where the efficient construction of molecular complexity is paramount. The reduced entropic cost of the intramolecular reaction allows even unactivated dienophiles to participate effectively, leading to the formation of otherwise difficult-to-access caged structures. oregonstate.edu
For Diels-Alder reactions that are electronically mismatched, such as between an electron-rich diene and an electron-rich dienophile, thermal cycloaddition is often inefficient. nih.gov In these cases, a radical cation-mediated pathway provides a powerful alternative. scripps.edu This process involves the single-electron oxidation of one of the reactants, typically the one with the lower oxidation potential, to form a highly reactive radical cation. nih.gov
Given the electron-rich nature of the methoxy-methyl-substituted cyclohexadiene, it is an excellent candidate for this type of transformation. The reaction can be initiated by chemical oxidants (e.g., aminium salts) or through photoinduced electron transfer (PET). nih.govscripps.edu The resulting diene radical cation, or more commonly the dienophile radical cation, undergoes a stepwise or concerted cycloaddition at rates that can be several orders of magnitude greater than the corresponding neutral thermal reaction. nih.gov This methodology expands the scope of the Diels-Alder reaction to include combinations of reactants that would otherwise be unreactive.
The methoxy and methyl substituents exert a profound influence on both the reactivity and selectivity of the Diels-Alder reaction.
Reactivity : The methoxy group is a strong resonance electron-donating group (+M effect), while the methyl group is a weaker inductive donor (+I effect). beilstein-journals.org Both groups increase the electron density of the diene system, raising the energy of its HOMO. This narrows the HOMO(diene)-LUMO(dienophile) gap in normal-demand Diels-Alder reactions, lowering the activation energy and increasing the reaction rate. masterorganicchemistry.com
Selectivity : The positions of these substituents dictate the regiochemical outcome of the cycloaddition. wikipedia.org As governed by FMO theory, the directing effects of the substituents control the orientation of the dienophile as it approaches the diene, leading to a preference for specific constitutional isomers (e.g., "ortho" or "para"). nih.gov Furthermore, the stereochemical outcome is typically governed by the "endo rule," which favors the transition state that maximizes secondary orbital interactions, leading to the kinetic formation of the endo diastereomer. wikipedia.org
Electrocyclic reactions are intramolecular pericyclic processes involving the formation of a sigma bond at the termini of a conjugated π-system (ring closure) or the reverse process (ring opening). libretexts.org The stereochemical course of these reactions is dictated by the number of π-electrons and whether the reaction is induced thermally or photochemically, as described by the Woodward-Hoffmann rules. wikipedia.org
For a 1,3-cyclohexadiene derivative, the relevant process is a 6π-electron electrocyclic reaction. Under thermal conditions, 1,3-cyclohexadienes can undergo a disrotatory ring-opening to form a conjugated 1,3,5-hexatriene (B1211904). libretexts.org This reaction is reversible, and the position of the equilibrium depends on the specific substituents and thermodynamic stability of the cyclic versus acyclic form. libretexts.org For many simple cyclohexadienes, the six-membered ring is thermodynamically favored. However, the introduction of specific substitution patterns or the ability of the acyclic triene to participate in subsequent reactions can shift the equilibrium toward the ring-opened product. oregonstate.edu
Conversely, the corresponding substituted 1,3,5-hexatriene can undergo a thermal, disrotatory 6π electrocyclization to form the 1,3-cyclohexadiene ring. Photochemical activation reverses the stereochemical requirement, proceeding through a conrotatory pathway. imperial.ac.uk These predictable, stereospecific transformations provide a valuable tool for controlling the geometry of substituents on the six-membered ring.
Sigmatropic Rearrangements and their Driving Forces
Sigmatropic rearrangements are a class of pericyclic reactions where a sigma bond migrates across a conjugated system. wikipedia.org In the context of cyclohexadiene derivatives, libretexts.orglibretexts.org-sigmatropic rearrangements, such as the Cope and Claisen rearrangements, are particularly significant. wikipedia.orgimperial.ac.uklibretexts.org These reactions proceed through a concerted mechanism involving a cyclic transition state, where the reorganization of bonding electrons occurs in a single step. libretexts.org
| Rearrangement Type | Key Features | Driving Force Examples |
| libretexts.orglibretexts.org Cope Rearrangement | Rearrangement of a 1,5-diene. wikipedia.orglibretexts.org | Formation of a more substituted alkene. stereoelectronics.org |
| libretexts.orglibretexts.org Claisen Rearrangement | Rearrangement of an allyl vinyl ether or allyl aryl ether. wikipedia.orglibretexts.org | Formation of a stable carbonyl group or re-aromatization. libretexts.orgimperial.ac.uk |
| imperial.ac.ukstereoelectronics.org Sigmatropic Shift | Migration of a group across a five-atom pi-system. libretexts.org | Relief of ring strain; formation of a conjugated system. |
| Oxy-Cope Rearrangement | A Cope rearrangement of a 1,5-diene with a hydroxyl group at C3. libretexts.org | Irreversible enol-keto tautomerization. libretexts.orgstereoelectronics.org |
Radical and Photochemical Reactivity of this compound Derivatives
Beyond pericyclic reactions, derivatives of this compound exhibit diverse reactivity under radical and photochemical conditions. These pathways open up synthetic routes to complex cyclic and polycyclic systems.
Free-radical cyclizations offer a powerful method for the construction of carbocyclic and heterocyclic rings. In derivatives of this compound, these reactions can proceed with a high degree of diastereoselectivity. The stereochemical outcome is often controlled by the conformational biases of the radical intermediate, which dictates the trajectory of the intramolecular addition to a double bond. For example, the cyclization of radicals can be highly diastereoselective, providing a model for the synthesis of substituted ring systems. researchgate.net The development of radical cascade reactions further expands the synthetic utility, allowing for the construction of multiple rings in a single operation with controlled stereochemistry. nih.gov
The use of visible light to initiate photochemical reactions has emerged as a sustainable and powerful tool in organic synthesis. researchgate.netmdpi.comrsc.org For cyclohexadiene derivatives, visible light can mediate a variety of cyclization reactions. nih.gov The photochemical ring-opening of 1,3-cyclohexadiene to 1,3,5-hexatriene is a well-studied example of a pericyclic reaction that can be initiated by light. acs.orgresearchgate.netumich.edusemanticscholar.org These reactions often proceed through the formation of diradical intermediates. nih.gov For instance, intramolecular [2+2] photocycloadditions of tethered enones and alkenes can occur via a triplet enone intermediate, leading to the formation of a 1,4-diradical. nih.gov The subsequent bond formation then yields the cyclized product. The development of photocatalytic systems, such as the use of eosin (B541160) Y, allows for stereoselective radical cascade cyclizations of polyenes under mild conditions. researchgate.net
| Reaction Type | Key Features | Intermediate Species |
| Diastereoselective Radical Cyclization | Formation of cyclic compounds with high stereocontrol. researchgate.net | Carbon-centered radicals. researchgate.net |
| Visible Light-Mediated [2+2] Photocycloaddition | Intramolecular cyclization of tethered dienes or enones. nih.gov | Triplet excited states, 1,4-diradicals. nih.gov |
| Photochemical Ring-Opening | Isomerization of cyclic dienes to acyclic trienes. acs.orgresearchgate.net | Excited-state intermediates. acs.org |
| Radical Cascade Cyclization | Multi-step cyclization forming polycyclic systems. nih.govresearchgate.net | Radical intermediates. researchgate.net |
Organometallic Chemistry and Coordination with Transition Metals
The diene functionality within this compound and its isomers serves as an excellent ligand for transition metals, particularly iron. The resulting organometallic complexes exhibit unique reactivity, enabling transformations that are not readily achievable with the free diene.
Cyclohexadienes react with iron carbonyl reagents, such as pentacarbonyliron (Fe(CO)₅) or diiron nonacarbonyl (Fe₂(CO)₉), to form stable tricarbonyl(η⁴-cyclohexadiene)iron complexes. iupac.org In the case of 1-methoxycyclohexa-1,4-diene, complexation with pentacarbonyliron can lead to a mixture of regioisomeric tricarbonyliron complexes, accompanied by isomerization of the diene system. iupac.org These complexes are air-stable, crystalline solids that can be readily purified by chromatography. The tricarbonyliron group serves to protect the diene from reactions such as catalytic hydrogenation and electrophilic addition, while activating the allylic protons.
The tricarbonyliron-complexed cyclohexadiene can be converted into a cationic π-cyclohexadienyliron complex by hydride abstraction using reagents like triphenylmethyl fluoroborate. These cationic complexes are highly electrophilic and readily undergo nucleophilic addition. A wide range of nucleophiles, including organocuprates, Grignard reagents, enolates, and stabilized carbanions, can add to the cyclohexadienyl ring. The addition occurs stereoselectively from the face opposite to the bulky tricarbonyliron group, leading to the formation of substituted cyclohexadiene complexes with high diastereoselectivity. This methodology provides a powerful tool for the stereocontrolled synthesis of substituted cyclohexadienes, which can then be decomplexed to yield the free organic ligand.
Acid- and Base-Catalyzed Processes
The reactivity of this compound is significantly influenced by the presence of acidic or basic catalysts, which can initiate a variety of transformations, including isomerizations, aromatizations, and intramolecular cyclizations. These processes are fundamental to the synthetic utility of substituted cyclohexadienes.
The isomerization of non-conjugated 1,4-dienes into more thermodynamically stable conjugated 1,3-dienes is a common transformation that can be achieved under various catalytic conditions, including acidic, basic, or metallic catalysis. thieme-connect.de For this compound, this would involve the migration of a double bond to form a 1,3-diene system.
Base-promoted isomerization is a frequently employed method for preparing 1,3-dienes from their non-conjugated counterparts. thieme-connect.de This process typically requires strong alkaline solutions and high temperatures to facilitate the double-bond migration in substrates that are weakly acidic. thieme-connect.de The mechanism involves the abstraction of a proton from a carbon atom adjacent to a double bond, forming a carbanion intermediate which then reprotonates to yield the conjugated diene.
Transition metals, particularly ruthenium catalysts, are also highly effective for diene isomerization. researchgate.netnih.gov For instance, the isomerization of 1,4-cyclohexadiene to 1,3-cyclohexadiene has been efficiently catalyzed by complexes like RuHCl(CO)(PPh₃)₃. researchgate.netnih.gov The mechanism for such rearrangements is believed to proceed through a cyclization-induced pathway. thieme-connect.de While the specific conditions for this compound are not detailed, the general principles of these catalytic systems are applicable.
| Catalyst Type | Typical Catalysts/Reagents | General Conditions | Reference |
|---|---|---|---|
| Base-Mediated | Potassium hydroxide (B78521) (KOH) in pyridine | High temperatures (e.g., 120°C) | thieme-connect.de |
| Transition Metal | RuHCl(CO)(PPh₃)₃ | Neat substrate, high substrate-to-catalyst ratio | researchgate.netnih.gov |
| Electron-Transfer | Potassium/naphthalene in 1,2-dimethoxyethane | Aprotic solvent to prevent hydrogen transfer | thieme-connect.de |
Substituted cyclohexadienes can undergo aromatization through various reaction pathways, often involving elimination and/or rearrangement steps. For this compound, aromatization would lead to a substituted benzene (B151609) derivative, likely a methoxy-methylbenzene (cresol methyl ether). This transformation typically involves the loss of two hydrogen atoms and isomerization of the double bonds.
One potential pathway involves an acid-catalyzed elimination of the methoxy group as methanol, followed by deprotonation and tautomerization to form toluene. Alternatively, under thermal conditions, cyclohexa-1,3-diene can decompose to benzene and hydrogen, a process considered symmetry-forbidden as a direct concerted reaction. rsc.org Related structures, such as 3-methylene-1,4-cyclohexadienes, have been shown to undergo rearrangement and concomitant aromatization upon heating to yield arylacetates. researchgate.net This suggests that rearrangement of the substituents on the cyclohexadiene ring can be a key step in the aromatization process.
While specific examples starting from this compound are not prominent, its structural framework is amenable to various intramolecular cyclizations, provided it is appropriately functionalized with other reactive groups. These reactions are powerful tools for constructing complex polycyclic systems.
Michael-type Additions: The intramolecular Michael reaction involves the conjugate addition of a nucleophile (like an enolate) to an activated double bond within the same molecule, forming a 1,5-dicarbonyl compound or a related structure. nih.govyoutube.com For a derivative of this compound to undergo this reaction, it would need to possess a pendant chain with a nucleophilic moiety and an electron-withdrawing group conjugated to a double bond. The reaction can be catalyzed by secondary amines or N-heterocyclic carbenes, which generate reactive enol or enolate intermediates. nih.gov
Intramolecular Diels-Alder Reactions: Stabilized 1,3-dienes can participate in intramolecular Diels-Alder reactions with tethered dienophiles to construct fused polycyclic frameworks. nih.gov Following isomerization of the 1,4-diene of a this compound derivative to a 1,3-diene system, a suitably placed dienophile on a substituent could engage in such a cycloaddition.
Aldolizations: Intramolecular aldol (B89426) reactions involve the reaction of an enolate with a carbonyl group within the same molecule to form a β-hydroxy carbonyl compound, which can then dehydrate. A derivative of the title compound bearing both a carbonyl group and a position that can be deprotonated to form an enolate could potentially undergo this type of cyclization to form a bicyclic system.
| Reaction Type | General Mechanism | Required Structural Features on Diene Derivative | Reference |
|---|---|---|---|
| Michael Addition | Conjugate addition of an internal nucleophile to an α,β-unsaturated system. | Pendant chain with an enolate precursor and a Michael acceptor (e.g., enone). | nih.gov |
| Diels-Alder | [4+2] cycloaddition between an internal diene and a dienophile. | Isomerization to a 1,3-diene system and a tethered dienophile (e.g., an alkene or alkyne). | nih.gov |
| Aldolization | Nucleophilic addition of an enolate to a carbonyl group within the same molecule. | Presence of both a carbonyl group and an enolizable proton in a suitable geometric arrangement. | - |
Oxidative Transformations to Cyclohexadienones and Quinone Analogs
Methoxy-substituted cyclohexadienes are valuable precursors for the synthesis of substituted cyclohexenones and related compounds. A key strategy involves the generation of mesomeric anions from 1-methoxycyclohexa-1,4-dienes using a strong base like potassium amide in liquid ammonia. researchgate.net These anions can then be readily alkylated. Subsequent acid hydrolysis of the resulting enol ether furnishes the corresponding substituted cyclohexenone. researchgate.net This synthetic approach provides a strategic route to various 2-substituted and 2,3-disubstituted cyclohexenones. researchgate.net
Applying this strategy to this compound would first require isomerization to a 1-methoxy-1-methylcyclohexa-1,4-diene or a related conjugated system. Subsequent deprotonation, alkylation, and hydrolysis would yield highly substituted cyclohexenone structures. Further oxidation of these products or related hydroquinone (B1673460) derivatives could potentially lead to the formation of quinone analogs, which are important structural motifs in many natural products and biologically active molecules.
Spectroscopic and Diffraction Based Elucidation in Academic Research
Computational Chemistry and Theoretical Studies on 3 Methoxy 3 Methylcyclohexa 1,4 Diene
Quantum Mechanical Investigations of Electronic Structure and Reactivity
Density Functional Theory (DFT) for Mechanism Elucidation and Transition State Characterization
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. For 3-Methoxy-3-methylcyclohexa-1,4-diene, DFT calculations could be employed to elucidate reaction mechanisms, for instance, in cycloaddition or rearrangement reactions. By calculating the energies of reactants, products, and intermediates, a potential energy surface can be mapped out.
A key application of DFT is the characterization of transition states, which are the highest energy points along a reaction coordinate. The geometry and energy of a transition state provide crucial information about the feasibility and kinetics of a reaction. For example, in a hypothetical Diels-Alder reaction involving this diene, DFT could be used to locate the transition state structure, calculate the activation energy, and thus predict the reaction rate. Properties that would be calculated include Gibbs free energy of activation (ΔG‡) and enthalpy of activation (ΔH‡).
Ab Initio and Semi-Empirical Methods for Conformational Analysis and Electronic Properties
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, and semi-empirical methods, which use some experimental data to simplify calculations, are valuable for studying molecular properties.
Conformational analysis of this compound would involve using these methods to determine the most stable three-dimensional arrangements of the atoms. The cyclohexadiene ring can adopt various conformations, such as a boat or twist-boat, and the orientation of the methoxy (B1213986) and methyl groups would be investigated. The relative energies of these conformers would be calculated to identify the global minimum energy structure.
Electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are also determined. The HOMO-LUMO gap is a critical parameter for predicting a molecule's chemical reactivity and stability. A smaller gap generally indicates higher reactivity.
Prediction of Regio- and Stereoselectivity in Cycloaddition Reactions
Cycloaddition reactions, such as the Diels-Alder reaction, are characterized by their regio- and stereoselectivity. Computational chemistry offers powerful tools to predict these outcomes. For this compound, if it were to react with a dienophile, computational models could predict which of the possible constitutional isomers (regioisomers) and stereoisomers would be the major product.
This prediction is often achieved by calculating the activation energies for all possible reaction pathways. The pathway with the lowest activation energy is expected to be the dominant one, leading to the kinetically favored product. Factors influencing this selectivity, such as steric hindrance and electronic effects from the methoxy and methyl substituents, would be analyzed through the computed transition state structures.
Kinetic Isotope Effect (KIE) Studies using Computational Models
The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a reaction changes when an atom in the reactant is replaced with one of its heavier isotopes. Computational models can predict KIEs by calculating the vibrational frequencies of the reactants and the transition state for both the isotopically light and heavy species.
For this compound, if a reaction involving the breaking of a C-H bond were studied, replacing a hydrogen atom with deuterium (B1214612) would be expected to slow down the reaction. Computational KIE studies would provide a quantitative prediction of this rate change, offering deep insight into the reaction mechanism and the nature of the transition state.
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects
While quantum mechanical calculations are often performed on isolated molecules in the gas phase, most chemical reactions occur in solution. Molecular Dynamics (MD) simulations can be used to study the behavior of molecules over time, including their conformational changes and interactions with solvent molecules.
An MD simulation of this compound would model the molecule's movements and the surrounding solvent molecules, providing a dynamic picture of its conformational landscape. This allows for the study of how the solvent influences the relative stability of different conformers and how it might affect reaction pathways and transition state energies. Such simulations are computationally intensive but offer a more realistic representation of chemical systems.
Analysis of Aromaticity and Stability in Cyclohexadiene Systems
Aromaticity is a key concept in chemistry related to the stability of cyclic, planar, and conjugated systems. While benzene (B151609) is the archetypal aromatic compound, the concept can be extended to other systems, including transition states. This compound itself is not aromatic because it is not fully conjugated and contains sp³-hybridized carbon atoms.
However, computational methods can be used to assess the relative stability of cyclohexadiene isomers. For instance, the stability of 1,4-dienes can be compared to their 1,3-conjugated counterparts. Theoretical calculations can quantify the energetic differences arising from conjugation and hyperconjugation. Furthermore, in the context of pericyclic reactions, the aromaticity of the transition state can be computationally evaluated using methods like Nucleus-Independent Chemical Shift (NICS) to understand the energetic stabilization that drives such reactions.
Applications of 3 Methoxy 3 Methylcyclohexa 1,4 Diene in Complex Chemical Synthesis
Utility as a Chiral or Achiral Building Block in Multistep Synthesis
3-Methoxy-3-methylcyclohexa-1,4-diene serves as a potent building block in multistep synthetic sequences. In its achiral form, the diene can be employed in reactions where stereochemistry is not a primary concern or is established in subsequent steps. For instance, its derivatives can undergo functionalization to construct substituted cyclohexenone frameworks. researchgate.net The true synthetic power of this diene, however, is realized in asymmetric synthesis, where it acts as a prochiral substrate for generating stereochemically rich products. The desymmetrization of the two double bonds allows for the creation of multiple stereogenic centers with high levels of control. cardiff.ac.uk This strategy is frequently employed to access chiral cyclohexene (B86901) derivatives that are themselves versatile intermediates for more complex targets. nih.govsemanticscholar.orgresearchgate.net The ability to generate enantioenriched 1,4-dienes makes them highly sought-after building blocks for the synthesis of a wide array of complex molecules, including natural products. researchgate.net
Enantioselective and Diastereoselective Desymmetrisation of Cyclohexa-1,4-dienes
The desymmetrization of prochiral cyclohexa-1,4-dienes is a powerful strategy for the asymmetric synthesis of complex molecules from simple precursors in a single transformation. cardiff.ac.uk This process involves the selective functionalization of one of the two enantiotopic or diastereotopic double bonds, thereby breaking the molecule's symmetry and installing new stereogenic centers. cardiff.ac.ukcardiff.ac.uk Various transformations, including iodocyclization, epoxidation, and dihydroxylation, have been successfully employed for the desymmetrization of these dienes, often proceeding with excellent stereocontrol. cardiff.ac.ukacs.orgnih.gov
The enantioselective desymmetrization of achiral cyclohexa-1,4-dienes can be effectively achieved through the use of chiral catalysts or reagents. cardiff.ac.uk This approach establishes chirality by creating an asymmetric environment that favors the reaction at one of the two enantiotopic double bonds. A notable example is the catalytic enantioselective desymmetrizing bromoaminocyclization of prochiral cyclohexa-1,4-dienes using chiral anion phase-transfer catalysis, which provides enantioenriched products in good yields and excellent enantioselectivities. acs.org Similarly, ene-reductases have been utilized for the efficient asymmetric synthesis of chiral 4,4-disubstituted 2-cyclohexenones via the desymmetrizing hydrogenation of prochiral 4,4-disubstituted 2,5-cyclohexadienones, generating quaternary stereocenters with up to >99% ee. nih.gov
Table 1: Examples of Chiral Catalyst-Mediated Desymmetrisation
| Reaction Type | Catalyst System | Product Type | Enantiomeric Excess (ee) |
|---|---|---|---|
| Bromoaminocyclization | Chiral Anion Phase-Transfer | cis-3a-Arylhydroindoles | Up to 97% |
| Asymmetric Hydrogenation | Ene-Reductase (YqjM) | 4,4-Disubstituted 2-Cyclohexenones | Up to >99% |
This table presents illustrative data from research on desymmetrisation reactions of related cyclohexadiene systems. acs.orgnih.govrsc.org
When a cyclohexa-1,4-diene substrate already contains a stereogenic center, the two double bonds become diastereotopic. In such cases, the existing chirality within the molecule can direct the functionalization to one of the two double bonds with high selectivity. cardiff.ac.uk This process, known as diastereotopic group selection, is a powerful method for controlling stereochemistry. For example, chiral cyclohexa-1,4-diene derivatives have been shown to undergo desymmetrization via haloetherification reactions with virtually complete diastereocontrol. acs.org The stereochemical outcome is dictated by the chirality present in a tethering chain attached to the diene ring. cardiff.ac.uk This strategy enables the formation of multiple contiguous stereogenic centers in a single, highly selective step. cardiff.ac.uk The sense and level of diastereoselectivity in these reactions can be influenced by factors such as the choice of protecting group on a nearby chiral auxiliary. cardiff.ac.ukrsc.org
Precursor for the Synthesis of Polycyclic and Bridged Ring Systems (e.g., Bicyclo[3.3.1]nonanes)
The cyclohexadiene framework is a valuable starting point for the construction of more intricate polycyclic and bridged ring systems. These complex scaffolds are features of numerous biologically active natural products. nih.gov Methodologies such as intramolecular cycloadditions and cascade reactions are employed to convert diene precursors into these challenging architectures. nih.govresearchgate.net The bicyclo[3.3.1]nonane core, in particular, is an attractive synthetic target that can be accessed from cyclohexanone (B45756) derivatives through various cyclization strategies, including aldol (B89426) condensations and Michael additions. researchgate.netrsc.org While direct synthesis from this compound is not explicitly detailed in the provided sources, related cyclohexene and cyclohexanone precursors are commonly used. For instance, Effenberger-type cyclizations involving 1-methoxy-1-cyclohexene demonstrate a route to the bicyclo[3.3.1]nonane ring system. rsc.org Functionalized bicyclo[3.3.1]non-3-en-2-ones can be prepared from phenol-derived epoxyketones through a sequence involving epoxide thiolysis and an intramolecular aldol reaction. nih.gov
Strategic Intermediate in the Total Synthesis of Natural Products
The utility of cyclohexa-1,4-diene derivatives as strategic intermediates is prominently demonstrated in the total synthesis of natural products. Their ability to provide rapid access to stereochemically complex cyclic systems makes them ideal starting points for synthesizing targets such as terpenoids and alkaloids. wikipedia.org The desymmetrization of cyclohexa-1,4-dienes has been applied to the asymmetric synthesis of natural products like (+)-Mesembrane. acs.org Furthermore, the cyclohexadiene core can be elaborated into key structural motifs found in a variety of complex molecules. nih.govdatapdf.com
Substituted cyclohexa-1,4-dienes, particularly methoxy-substituted variants, are excellent precursors for the synthesis of substituted naphthoquinones and benzoquinones. These quinone structures are the core of many natural products with significant biological activity. nih.gov A primary synthetic route involves the Diels-Alder reaction between a substituted methoxycyclohexadiene (acting as the diene) and a substituted benzoquinone (acting as the dienophile). rsc.org The resulting Diels-Alder adducts can then be converted in high yield into the target naphthoquinone derivatives, such as substituted juglone (B1673114) methyl ethers. rsc.org The regiochemistry of the cycloaddition can be controlled by the substitution patterns on both the diene and the dienophile, making this a versatile method for accessing a range of specifically substituted naphthoquinones. rsc.orgnih.gov
Construction of Terpenoid and Alkaloid Scaffolds
The construction of the intricate polycyclic skeletons of terpenoids and alkaloids often relies on robust methods for ring formation, such as annulation reactions. This compound is a key precursor for building blocks used in these synthetic strategies. The Birch reduction of readily available aromatic compounds like substituted anisoles is a foundational method for accessing alicyclic intermediates. rushim.ru
The primary utility of this compound in this context is its role as a stable precursor to a substituted cyclohexenone. Mild acidic hydrolysis of the enol ether functionality unmasks a ketone, leading to the formation of 3-methylcyclohex-2-en-1-one. rushim.ru This α,β-unsaturated ketone is a classic Michael acceptor and a versatile substrate for a wide array of carbon-carbon bond-forming reactions, including Robinson annulation, which is instrumental in building the fused six-membered rings characteristic of many terpenoid and steroid scaffolds.
Furthermore, the intermediate formed during the Birch reduction can be trapped by electrophiles, such as alkyl halides, in a process known as reductive alkylation. This allows for the introduction of additional substituents onto the cyclohexadiene ring before hydrolysis, providing a pathway to more complex and highly substituted cyclohexenone building blocks. researchgate.net These tailored synthons are then carried forward in multi-step syntheses to construct the specific and often stereochemically complex frameworks of target natural products. While the Birch reduction is a widely applied strategy, its use in generating key intermediates for natural product synthesis is well-documented. researchgate.net
Table 1: Selected Applications of the Birch Reduction in Natural Product Synthesis
| Starting Material Class | Key Intermediate | Target Scaffold/Product Class |
|---|---|---|
| Substituted Benzoic Acids | Substituted Cyclohexadiene Carboxylic Acids | Steroids, Terpenoids |
| Aryl Alkyl Ethers | 1-Alkoxycyclohexa-1,4-dienes | Alkaloids, Polyketides |
| Naphthoic Acid Derivatives | Dihydronaphthalene Intermediates | Angucyclinones |
This table illustrates the general utility of the Birch reduction in generating key intermediates for the synthesis of various natural product classes.
Application in Biomimetic Synthesis Strategies
Biomimetic synthesis seeks to emulate nature's synthetic strategies, often involving cascade reactions and stereoselective cyclizations to build complex molecular architectures efficiently. The reactivity of this compound and related compounds makes them suitable substrates for such biomimetic approaches. For instance, the synthesis of certain meroterpenoids—natural products of mixed polyketide and terpenoid biosynthetic origin—has been achieved through biomimetic transformations. nih.govresearchgate.net
The diene system within the molecule can participate in pericyclic reactions, most notably the Diels-Alder reaction, which mimics natural enzymatic [4+2] cycloadditions to form bicyclic systems in a single, often highly stereocontrolled, step. The electron-donating methoxy (B1213986) group enhances the nucleophilicity of the diene, making it highly reactive toward a range of dienophiles. orgsyn.org This reactivity can be harnessed to construct the fused ring systems found in many natural products in a manner that mirrors their proposed biosynthetic pathways.
Moreover, the enol ether can be hydrolyzed to reveal a ketone, which can then trigger intramolecular aldol or Michael reactions, leading to the formation of polycyclic systems from a linear or monocyclic precursor. Such cyclization cascades are a hallmark of terpene biosynthesis, where cationic intermediates are cyclized by enzymes called terpene synthases. By designing substrates derived from this compound, chemists can initiate similar cyclization cascades under laboratory conditions to achieve the efficient synthesis of complex natural product cores.
Development of Functional Materials through Cyclohexadiene-Derived Monomers
The cyclohexadiene core is a recognized building block for the synthesis of advanced functional materials and polymers. The unsaturated nature of the ring allows it to undergo various polymerization reactions, leading to materials with unique thermal and mechanical properties. researchgate.net For instance, 1,3-cyclohexadiene (B119728), which can be obtained from the isomerization of 1,4-cyclohexadiene (B1204751), is used in polymerization reactions to create poly(cyclohexadiene)s. These polymers are of interest as they can be transformed into conducting materials. researchgate.net
While the parent cyclohexadiene scaffold is a viable monomer, specific research detailing the polymerization of this compound is not extensively reported in the literature. However, the presence of methoxy and methyl functional groups on the cyclohexadiene ring would be expected to influence the properties of any resulting polymer. These substituents could affect key characteristics such as:
Glass Transition Temperature (Tg): The methyl group would likely increase the rigidity of the polymer backbone, potentially leading to a higher Tg.
Solubility: The methoxy group could alter the polarity of the polymer, affecting its solubility in different organic solvents.
Reactivity: The double bonds provide sites for cross-linking or post-polymerization functionalization, allowing for the tuning of material properties.
Epoxides derived from 1,4-cyclohexadiene have been used as monomers in ring-opening copolymerizations to produce renewable polycarbonates and polyesters. researchgate.net The application of this strategy to a substituted diene like this compound could offer a route to functional polymers with tailored properties derived from the specific substitution pattern of the monomer.
Table 2: Polymer Types Derived from Cyclohexadiene Scaffolds
| Monomer Type | Polymerization Method | Resulting Polymer Class | Potential Applications |
|---|---|---|---|
| 1,3-Cyclohexadiene | Anionic, Cationic, Free-Radical | Poly(cyclohexadiene) | Conducting polymers, Proton conductors |
| Cyclohexadiene Oxide | Ring-Opening Copolymerization (with CO2) | Polycarbonates | Renewable plastics, Biomaterials |
| Cyclohexadiene Oxide | Ring-Opening Copolymerization (with anhydrides) | Polyesters | Materials with high glass transition temperatures |
Future Directions and Emerging Research Avenues for 3 Methoxy 3 Methylcyclohexa 1,4 Diene Chemistry
Innovations in Catalytic Transformations of Methoxycyclohexadienes
Future research will heavily focus on developing novel catalytic systems to enhance the precision and efficiency of transformations involving 3-methoxy-3-methylcyclohexa-1,4-diene and its analogs. A key area of development is in asymmetric catalysis, which aims to control the stereochemical outcome of reactions, a critical aspect in the synthesis of pharmaceuticals and other chiral molecules.
| Catalytic Approach | Focus Area | Potential Transformation of Methoxycyclohexadienes |
| Organocatalysis | Asymmetric Diels-Alder, Isomerization | Enantioselective synthesis of complex cyclic systems. nih.govnih.gov |
| Transition Metal Catalysis | Asymmetric C-H Functionalization, Cyclizations | Stereocontrolled introduction of new functional groups. beilstein-journals.orgcognit.ca |
| Photocatalysis | [2+2] Cycloadditions, Rearrangements | Access to unique molecular scaffolds under mild conditions. chemicalprocessing.com |
| Ammonia-Free Birch Catalysis | Greener Synthesis of Dienes | Sustainable production of methoxycyclohexadiene precursors. acs.org |
Exploration of Novel Reaction Pathways and Rearrangements
Beyond established transformations, researchers are exploring fundamentally new ways to utilize the reactivity of the this compound scaffold. This involves investigating novel cycloaddition reactions, pericyclic rearrangements, and tandem reaction sequences that can rapidly build molecular complexity from this relatively simple starting material.
Cycloaddition Reactions: While the Diels-Alder reaction is a cornerstone of diene chemistry, future work will explore less common cycloadditions. chemical.ai This includes [2+2] and [4+2] cycloadditions with a wider range of dienophiles, including heterodienophiles (containing atoms other than carbon) and strained allenes, to create novel heterocyclic and carbocyclic frameworks. nih.govnih.gov
Electrocyclic Reactions: These intramolecular reactions involve the formation of a ring and a new sigma bond at the expense of a pi bond. For substituted cyclohexadienes, electrocyclization can lead to the formation of bicyclic systems, offering a stereocontrolled entry into complex ring structures. researchgate.net
Sigmatropic Rearrangements: These reactions involve the migration of a sigma bond across a pi system. The chemical.aichemical.ai-sigmatropic rearrangement, known as the Cope rearrangement, is a powerful tool for reorganizing carbon skeletons and could be applied to derivatives of this compound to access new isomers and ring systems. atomfair.com
Integration with Machine Learning and Artificial Intelligence for Reaction Discovery and Optimization
| AI/ML Application | Objective | Relevance to Methoxycyclohexadiene Chemistry |
| Reaction Outcome Prediction | Predict products and yields of unknown reactions. | Identify novel transformations and screen potential synthetic routes. chemcopilot.com |
| Condition Optimization | Find the best temperature, solvent, catalyst, etc. | Increase the efficiency and selectivity of known reactions. chemicalprocessing.comtechnologynetworks.com |
| Retrosynthesis Planning | Propose synthetic routes to a target molecule. | Design efficient syntheses that utilize the diene as a key building block. atomfair.com |
| Mechanism Elucidation | Predict reaction pathways and intermediates. | Gain a deeper understanding of reactivity and selectivity. nih.govresearchgate.net |
Development of High-Throughput Screening Methodologies for Reactivity Studies
To complement the predictive power of AI, high-throughput experimentation (HTE) provides the means to rapidly test a large number of reaction conditions in parallel. chemrxiv.org HTE platforms utilize automation and miniaturization to perform, analyze, and manage hundreds or even thousands of reactions simultaneously. unchainedlabs.comresearchgate.netnih.gov
For exploring the reactivity of this compound, HTE is invaluable for catalyst discovery and reaction optimization. sigmaaldrich.comscispace.com For example, a 96-well plate could be used to screen a library of 96 different ligands for a specific metal-catalyzed reaction, allowing for the rapid identification of the most effective catalyst system. cognit.ca This approach systematically explores a wide range of variables—including catalysts, solvents, bases, and additives—to quickly map the reactivity landscape and pinpoint optimal conditions. unchainedlabs.com
Automated synthesis platforms are a key component of modern HTE. merckmillipore.comresearchgate.netsynplechem.com These robotic systems can precisely dispense reagents, control reaction temperatures, and perform inline analysis, generating large, high-quality datasets. When combined with machine learning algorithms, these automated platforms create a closed-loop system for accelerated discovery, where the results of HTE are used to train predictive models, which in turn suggest the next set of experiments to perform. beilstein-journals.orgnih.gov This synergy between HTE and AI is set to dramatically accelerate the pace of innovation in synthetic chemistry.
Expanding Synthetic Applications to Advanced Materials and Supramolecular Chemistry
While substituted cyclohexadienes are well-established as intermediates in the synthesis of complex organic molecules, future research will increasingly explore their use as building blocks for advanced materials and supramolecular assemblies. wikipedia.orgorgosolver.combritannica.combyjus.com
The diene functionality makes this compound and related structures ideal monomers for polymerization. wikipedia.org Researchers are investigating the synthesis of polymers like poly(1,3-cyclohexadiene) (PCHD) and its copolymers with other monomers such as styrene. acs.orgacs.orgresearchgate.net These polymerizations can be controlled to produce materials with specific microstructures (e.g., 1,2- vs. 1,4-addition) and properties. acs.orgacs.org The resulting polymers, which can be derived from renewable plant-based sources, have potential applications as new plastics and functional materials. google.comnih.govresearchgate.net The residual double bonds in the polymer backbone can also be functionalized post-polymerization to further tune the material's properties. acs.org For instance, pressure-induced polymerization of cyclohexadiene has been shown to produce carbon nanothreads, a class of one-dimensional nanomaterials with diamond-like backbones. nih.gov
In supramolecular chemistry, the defined geometry and electronic properties of the cyclohexadiene ring can be exploited. Dienes can act as ligands that coordinate to metal centers, forming organometallic complexes with potential catalytic or electronic applications. britannica.com The rigid cyclohexadiene scaffold could also be incorporated into larger molecular architectures, such as macrocycles or molecular cages, to direct their self-assembly into complex, ordered structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
